Octyl dihydrogen phosphate Octyl dihydrogen phosphate Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided.
Brand Name: Vulcanchem
CAS No.: 39407-03-9
VCID: VC3975593
InChI: InChI=1S/C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-8H2,1H3;(H3,1,2,3,4)
SMILES: CCCCCCCCOP(=O)(O)O
Molecular Formula: C8H21O5P
Molecular Weight: 228.22 g/mol

Octyl dihydrogen phosphate

CAS No.: 39407-03-9

Cat. No.: VC3975593

Molecular Formula: C8H21O5P

Molecular Weight: 228.22 g/mol

* For research use only. Not for human or veterinary use.

Octyl dihydrogen phosphate - 39407-03-9

Specification

CAS No. 39407-03-9
Molecular Formula C8H21O5P
Molecular Weight 228.22 g/mol
IUPAC Name octan-1-ol;phosphoric acid
Standard InChI InChI=1S/C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-8H2,1H3;(H3,1,2,3,4)
Standard InChI Key UKYVGPUQPISXHD-UHFFFAOYSA-N
SMILES CCCCCCCCOP(=O)(O)O
Canonical SMILES CCCCCCCCO.OP(=O)(O)O

Introduction

Chemical Identification and Physicochemical Properties

Octyl dihydrogen phosphate is a phosphate ester derived from the reaction of phosphoric acid with octanol. Its structure consists of an octyl chain (C8H17\text{C}_8\text{H}_{17}) bonded to a dihydrogen phosphate group (PO(OH)2\text{PO(OH)}_2), rendering it amphiphilic and reactive .

Structural and Molecular Characteristics

The compound’s IUPAC name, octyl dihydrogen phosphate, reflects its functional groups and alkyl chain length. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC8H19O4P\text{C}_8\text{H}_{19}\text{O}_4\text{P}
Molecular Weight210.21 g/mol
Density1.053–1.129 g/cm³
Boiling Point328.4°C at 760 mmHg
pKa1.96 ± 0.10
LogP (Partition Coefficient)2.456

Discrepancies in reported density values (1.053 g/cm³ vs. 1.129 g/cm³) may arise from differences in sample purity or measurement conditions . The compound’s low pKa indicates strong acidity, a property leveraged in its role as a surfactant and catalyst .

Spectroscopic and Chromatographic Identification

Octyl dihydrogen phosphate is routinely analyzed using high-performance liquid chromatography (HPLC). A validated method employs a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility). This protocol achieves baseline separation of the compound from related esters, enabling precise quantification in industrial mixtures.

Synthesis and Production

Industrial Synthesis Pathways

The primary synthesis route involves the esterification of phosphoric acid with octanol, catalyzed by sulfuric acid under controlled heating. The reaction proceeds as follows:

H3PO4+C8H17OHH2SO4,ΔC8H17OPO(OH)2+H2O\text{H}_3\text{PO}_4 + \text{C}_8\text{H}_{17}\text{OH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{C}_8\text{H}_{17}\text{OPO(OH)}_2 + \text{H}_2\text{O}

Key process parameters include:

  • Temperature: 80–100°C to optimize reaction kinetics without promoting decomposition.

  • Molar Ratio: A 1:1 ratio of phosphoric acid to octanol minimizes byproduct formation.

  • Catalyst Loading: 2–5% sulfuric acid by weight ensures efficient protonation of the hydroxyl group.

Post-synthesis purification involves vacuum distillation to remove unreacted octanol and acidic residues, yielding octyl dihydrogen phosphate with >95% purity .

Industrial and Scientific Applications

Surfactant and Corrosion Inhibition

Octyl dihydrogen phosphate’s amphiphilic nature makes it effective in:

  • Metalworking Fluids: Forms protective films on ferrous surfaces, reducing corrosion rates by 40–60% in saline environments.

  • Emulsion Stabilization: Enhances the stability of oil-in-water emulsions in agrochemical formulations.

Analytical Chemistry

The compound modifies surfaces to improve extraction efficiency. For example, n-octyl-modified magnetite nanoparticles (Fe3O4\text{Fe}_3\text{O}_4) exhibit a 3.5-fold increase in drug recovery compared to unmodified nanoparticles during solid-phase extraction. This advancement is critical for trace analyte detection in pharmaceuticals and environmental samples.

Biomedical Research

In membrane biology, octyl dihydrogen phosphate facilitates the reconstitution of transmembrane proteins into lipid bilayers, enabling structural studies of ion channels and receptors. Its ability to mimic phospholipid headgroups contributes to its utility in drug delivery systems.

Research Advancements and Innovations

Nanotechnology Applications

Recent studies highlight octyl dihydrogen phosphate’s role in synthesizing functionalized nanomaterials. For instance, gold nanoparticles coated with the compound demonstrate enhanced colloidal stability in physiological media, paving the way for targeted cancer therapies.

Green Chemistry Initiatives

Efforts to replace sulfuric acid with ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) in esterification reactions have reduced energy consumption by 30% while maintaining yields above 90%. This aligns with global trends toward sustainable chemical manufacturing.

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